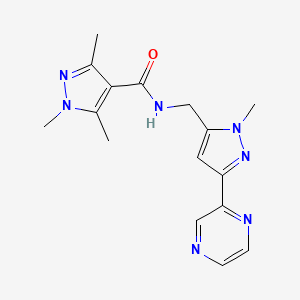

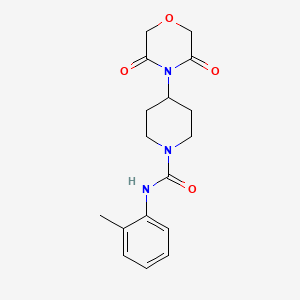

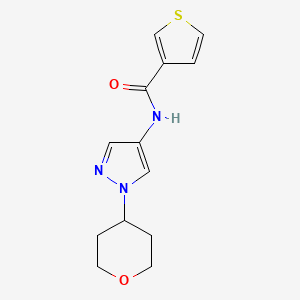

2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile

カタログ番号 B2360504

CAS番号:

1025124-23-5

分子量: 358.43

InChIキー: VNJAOPXLXQAKJI-QGOAFFKASA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as TFPNP and is a potent inhibitor of various enzymes.

科学的研究の応用

Chemical Reactions and Stability

- The chemical compound tert-butyl phenyl sulfone exhibits distinct reactions and stability characteristics. One study highlights the reaction of tert-butyl-3-thienyl sulfone with excess n-butyllithium, resulting in the formation of a stable 2,4-dilithium derivative. This behavior is in contrast to tert-butyl phenyl sulfone, suggesting unique reaction pathways and stability for tert-butyl sulfones under specific conditions (Stoyanovich, Gol'dfarb, & Chermanova, 1973).

Material Properties

- A study on polyetherimides derived from bis[4-(4-(4-aminophenoxy)-2-tert-butylphenoxy)phenyl] sulfone shows that these materials exhibit moderate-to-high thermal properties and excellent dielectric properties due to the hydrophobic tert-butyl phenylene oxide structure. This suggests potential applications in areas requiring materials with specific thermal and dielectric characteristics (Chen, Lin, Wang, & Juang, 2017).

Fluorinating Agent Properties

- The synthesis and properties of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a compound related to tert-butyl phenyl sulfones, are discussed in terms of its utility as a deoxofluorinating agent. This compound has high thermal stability and resistance to aqueous hydrolysis, making it a versatile fluorinating agent in various areas including drug discovery (Umemoto, Singh, Xu, & Saito, 2010).

Photophysical Properties

- The synthesis of bipolar materials for thermally activated delayed fluorescence based on tert-butyl phenyl sulfones is explored in one study. The manipulation of electron donor units in these materials impacts their electronic, photophysical, and electrochemical properties, indicating potential applications in optoelectronic devices (Huang et al., 2014).

Chemosensor Applications

- Research into phenoxazine-based fluorescence chemosensors, such as 4PB, which includes tert-butyl phenyl sulfone structures, highlights their selectivity and sensitivity in detecting Ba2+ ions. These chemosensors function through intramolecular charge transfer mechanisms, indicating their potential use in live cell imaging and metal ion detection (Ravichandiran et al., 2019).

Catalytic and Synthetic Applications

- 3-Bromo-2-(tert-butylsulfonyl)-1-propene, a compound related to tert-butyl phenyl sulfones, has been used as a multi-coupling reagent in various synthetic applications, showing versatility in forming highly functionalized sulfones (Auvray, Knochel, & Normant, 1985).

Ligand Coordination and Metal Complexes

- The synthesis of chiral sulfoxide pincer complexes of magnesium, rhodium, and iridium using tert-butyl phenyl sulfoxide as a ligand demonstrates potential applications in N-H activation and selective sulfoxide reduction. These complexes exhibit interesting coordination properties and potential applications in catalysis (Locke et al., 2015).

Pharmaceutical and Biological Applications

- In the realm of pharmaceuticals, cephem sulfones, which include tert-butyl ketones, have been studied as inhibitors of human leukocyte elastase. These compounds exhibit significant biochemical activity and stability, highlighting their potential use in medical research (Alpegiani et al., 1994).

特性

IUPAC Name |

(E)-2-(4-tert-butylphenyl)sulfonyl-3-(4-fluoroanilino)prop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O2S/c1-19(2,3)14-4-10-17(11-5-14)25(23,24)18(12-21)13-22-16-8-6-15(20)7-9-16/h4-11,13,22H,1-3H3/b18-13+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJAOPXLXQAKJI-QGOAFFKASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=C(C=C2)F)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

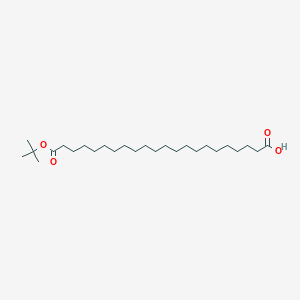

22-(tert-Butoxy)-22-oxodocosanoic acid

1642333-05-8

![N-(benzo[d]thiazol-2-yl)-1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2360423.png)

![7-Oxa-1-azaspiro[4.4]nonane-2,4-dione](/img/structure/B2360430.png)

![(4S)-4-[[(2S)-2-acetamidopropanoyl]amino]-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S,3S)-1-[[(3S,6R,9S,12S,16Z,21S)-3-(3-carbamimidamidopropyl)-21-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]-12,21-dimethyl-9-(2-methylpropyl)-2,5,8,11-tetraoxo-6-(sulfanylmethyl)-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B2360431.png)

![(E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide](/img/structure/B2360438.png)

amine dihydrochloride](/img/structure/B2360440.png)